molecular formula C15H8F5NO2 B4817386 N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4817386
M. Wt: 329.22 g/mol
InChI Key: VFDGQANFXOPJNG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide: is an organic compound that features a benzamide core substituted with an acetylphenyl group and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4-acetylphenylamine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties due to the presence of multiple fluorine atoms.

Biology and Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved bioavailability and metabolic stability.

Industry: In the industrial sector, this compound is explored for its applications in the development of high-performance polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide in biological systems is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or modulating the activity of certain enzymes or receptors. The fluorine atoms may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-2,3,4,5,6-tetrafluorobenzamide
  • N-(4-acetylphenyl)-2,3,4,5,6-trifluorobenzamide

Uniqueness: N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of five fluorine atoms, which significantly influence its chemical reactivity and physical properties. Compared to its tetrafluorinated and trifluorinated analogs, the pentafluorinated compound exhibits higher electron-withdrawing effects, making it more reactive in certain chemical transformations and potentially more effective in its applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F5NO2/c1-6(22)7-2-4-8(5-3-7)21-15(23)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDGQANFXOPJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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